molecular formula C15H17ClN4O3 B11457341 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B11457341
M. Wt: 336.77 g/mol
InChI Key: ZQVPPBYXLZRWAS-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the reaction of the chlorinated nitro-pyrazole with 4-methylphenylbutanamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Aminopyrazole derivatives: Formed by reduction of the nitro group.

    Substituted pyrazoles: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of functional groups that can interact with active sites.

    Antimicrobial Activity: Pyrazole derivatives have shown activity against various microbial strains.

Medicine

    Drug Development: Potential lead compounds for the development of new pharmaceuticals targeting specific diseases.

    Anti-inflammatory Agents: Some pyrazole derivatives are known for their anti-inflammatory properties.

Industry

    Agriculture: Used in the development of agrochemicals such as herbicides and fungicides.

    Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide would depend on its specific application. Generally, the compound may exert its effects by:

    Binding to specific molecular targets: Such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Interacting with cellular components: Such as DNA or proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide: Lacks the nitro group.

    4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide: Lacks the methyl group on the pyrazole ring.

Uniqueness

    Functional Group Diversity: The presence of chloro, nitro, and methyl groups in the same molecule provides unique reactivity and potential biological activity.

    The combination of these functional groups may result in unique applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C15H17ClN4O3/c1-10-5-7-12(8-6-10)17-13(21)4-3-9-19-11(2)14(16)15(18-19)20(22)23/h5-8H,3-4,9H2,1-2H3,(H,17,21)

InChI Key

ZQVPPBYXLZRWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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